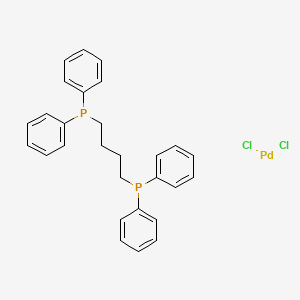

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride

概要

説明

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is a coordination complex that features a palladium(II) center coordinated by two chloride ions and a bidentate ligand, 1,4-bis(diphenylphosphino)butane. This compound is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Stille coupling .

準備方法

Synthetic Routes and Reaction Conditions

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride can be synthesized through the reaction of palladium(II) chloride with 1,4-bis(diphenylphosphino)butane in an appropriate solvent. The reaction typically proceeds as follows:

[ \text{PdCl}_2 + \text{dppb} \rightarrow \text{PdCl}_2(\text{dppb}) ]

where dppb stands for 1,4-bis(diphenylphosphino)butane. The reaction is usually carried out in a solvent such as dichloromethane or toluene under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

化学反応の分析

Types of Reactions

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is primarily involved in catalytic cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides.

Heck Reaction: This reaction couples aryl halides with alkenes.

Stille Coupling: This reaction involves the coupling of organotin compounds with aryl or vinyl halides.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically uses aryl boronic acids, aryl halides, and a base such as potassium carbonate in a solvent like ethanol or water.

Heck Reaction: Uses aryl halides, alkenes, and a base such as triethylamine in a solvent like N,N-dimethylformamide.

Stille Coupling: Uses organotin compounds, aryl halides, and a base such as cesium carbonate in a solvent like tetrahydrofuran.

Major Products

The major products of these reactions are biaryl compounds, alkenes, and substituted aromatic compounds, respectively .

科学的研究の応用

Cross-Coupling Reactions

Pd(dppb)Cl₂ is primarily recognized for its role as a catalyst in various cross-coupling reactions, which are essential for forming carbon-carbon bonds. The following are notable reactions facilitated by this catalyst:

- Suzuki Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with halides or triflates. Pd(dppb)Cl₂ enhances the efficiency and selectivity of this process.

- Negishi Coupling: In this reaction, an organic halide reacts with an organozinc reagent. The use of Pd(dppb)Cl₂ has been shown to improve yields significantly due to its ability to stabilize the palladium species involved.

- Stille Coupling: This method allows for the coupling of organotin compounds with organic halides. The steric bulk provided by the diphenyl groups in Pd(dppb)Cl₂ aids in overcoming steric hindrances typical in such reactions .

- Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. The presence of Pd(dppb)Cl₂ enhances reaction rates and yields compared to other palladium complexes .

Hydrogenation Reactions

Pd(dppb)Cl₂ is also employed in hydrogenation and transfer hydrogenation reactions. These processes are crucial for reducing alkenes and alkynes to alkanes and are widely used in the synthesis of pharmaceuticals and fine chemicals .

Carbon-Heteroatom Bond Formation

The compound facilitates the formation of carbon-heteroatom bonds, which are vital in synthesizing various heterocyclic compounds. This application is particularly relevant in medicinal chemistry for developing new drug candidates .

Case Study 1: Suzuki Coupling Optimization

A study conducted by Barta et al. (2001) demonstrated that using Pd(dppb)Cl₂ in Suzuki coupling reactions resulted in significantly higher yields compared to traditional catalysts like palladium acetate. The research highlighted the importance of ligand choice in optimizing reaction conditions .

Case Study 2: Negishi Coupling Efficiency

Research published in Organic Letters illustrated that Pd(dppb)Cl₂ outperformed other palladium complexes in Negishi coupling reactions involving sterically hindered substrates. The study emphasized the role of sterics provided by the diphenyl groups in enhancing catalytic activity.

作用機序

The mechanism by which 1,4-bis(diphenylphosphino)butane-palladium(II) chloride exerts its catalytic effects involves the coordination of the palladium center to the reactants, facilitating the formation of new bonds. The palladium(II) center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are common in cross-coupling reactions. The bidentate ligand, 1,4-bis(diphenylphosphino)butane, stabilizes the palladium center and enhances its reactivity .

類似化合物との比較

Similar Compounds

- 1,1’-Bis(diphenylphosphino)ferrocene-palladium(II) chloride

- 1,3-Bis(diphenylphosphino)propane-palladium(II) chloride

- Bis(triphenylphosphine)palladium(II) chloride

Uniqueness

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is unique due to its specific ligand structure, which provides a balance between steric and electronic properties. This balance enhances its catalytic efficiency and selectivity in various cross-coupling reactions compared to other similar palladium complexes .

生物活性

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride (commonly referred to as Pd(dppb)Cl2) is a complex that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its cytotoxicity, antioxidant properties, and potential therapeutic applications.

This compound is characterized by its molecular formula and a molecular weight of approximately 577.32 g/mol. The compound is typically synthesized through the reaction of palladium(II) chloride with 1,4-bis(diphenylphosphino)butane in an appropriate solvent under controlled conditions. The resulting complex is often purified through crystallization techniques.

Cytotoxicity Studies

Numerous studies have investigated the cytotoxic effects of Pd(dppb)Cl2 on various cancer cell lines. For instance, a study demonstrated that palladium complexes can induce apoptosis in human colon cancer cells (HCT116), causing cell cycle arrest at the S phase and excessive generation of reactive oxygen species (ROS), leading to mitochondrial damage and DNA impairment .

Table 1: Cytotoxicity Data of Pd(dppb)Cl2

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HL60 (Leukemia) | 11.29 | Apoptosis via ROS generation |

| U937 (Leukemia) | 8.31 | Induction of oxidative stress |

| HCT116 (Colon) | Not specified | S-phase arrest and mitochondrial damage |

These findings indicate that Pd(dppb)Cl2 exhibits potent cytotoxic effects against leukemia and colon cancer cell lines, suggesting its potential as an anticancer agent.

Antioxidant Activity

The antioxidant properties of Pd(dppb)Cl2 have also been explored extensively. A study reported that palladium complexes bearing nucleobases exhibited significant antioxidant activity when tested against the DPPH radical . This suggests that these complexes can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.

Table 2: Antioxidant Activity Comparison

| Complex | DPPH Scavenging Activity (%) |

|---|---|

| Pd(dppb)Cl2 | Significant |

| Cisplatin | Moderate |

| Curcumin | High |

The ability of Pd(dppb)Cl2 to act as an antioxidant may contribute to its therapeutic efficacy in preventing oxidative damage in cells.

Anti-Inflammatory and Analgesic Properties

Recent research has highlighted the anti-inflammatory and analgesic properties of a related palladium complex containing dithiocarbamate ligands. This compound was shown to significantly inhibit inflammation and pain responses in various animal models without affecting cell viability at higher concentrations . The underlying mechanism involved the reduction of pro-inflammatory cytokines and enhancement of antioxidant enzyme activity.

Case Study: Anti-Inflammatory Effects

In a study involving albino mice, the compound demonstrated:

- Reduction in paw edema induced by carrageenan.

- Decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Improved antioxidant enzyme levels , indicating a protective effect against oxidative stress.

特性

IUPAC Name |

dichloropalladium;4-diphenylphosphanylbutyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXJBXVWVPVTOO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450296 | |

| Record name | (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29964-62-3 | |

| Record name | (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro-1,4-bis(diphenyl phosphino)butane Palladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What catalytic properties make 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride useful in organic synthesis?

A1: this compound (DPPB) is a valuable catalyst in organic synthesis due to its ability to facilitate the formation of carbon-carbon bonds. One notable application is its use in the synthesis of diphenyl carbonate by catalytic oxidation of phenol. [] This reaction is particularly relevant for producing polycarbonate plastics, highlighting the industrial significance of DPPB.

A1: The structure of DPPB features a palladium(II) center coordinated by two diphenylphosphine groups linked by a butane chain. This specific ligand arrangement significantly influences the catalyst's activity and selectivity. The diphenylphosphine groups act as strong electron donors, increasing electron density at the palladium center. This electronic configuration facilitates oxidative addition and reductive elimination steps crucial for catalytic cycles involving carbon-carbon bond formation. The butane bridge provides a flexible backbone that allows the catalyst to accommodate different substrate sizes and geometries.

Q2: What analytical techniques are commonly employed to characterize this compound?

A2: Several techniques are used to characterize DPPB and confirm its synthesis, including:

- IR Spectroscopy: Provides information about the presence of functional groups, such as the phosphine ligands and Pd-Cl bond. []

- ¹H-NMR Spectroscopy: Confirms the structure and purity of the synthesized complex by analyzing the hydrogen atom environments. []

- Elemental Analysis (EA): Determines the percentage composition of elements (carbon, hydrogen, etc.) to verify the compound's purity and confirm its empirical formula. []

- Thermogravimetric Analysis (TG): Assesses the thermal stability of the compound by measuring its weight loss as a function of temperature. This helps determine its decomposition temperature and potential for use under various reaction conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。